molecular formula C3H6O3 B590973 Dimethyl-d6 carbonate CAS No. 108481-44-3

Dimethyl-d6 carbonate

Cat. No.: B590973
CAS No.: 108481-44-3
M. Wt: 96.115
InChI Key: IEJIGPNLZYLLBP-WFGJKAKNSA-N
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Description

Dimethyl-d6 carbonate is a deuterated compound often used in synthesis or for NMR analysis . It is also known as 1,1’-carbonate methan-d3-ol . The molecular formula is (CD3O)2CO and it has a molecular weight of 96.11 .


Synthesis Analysis

The synthesis of Dimethyl Carbonate (DMC) has been a subject of interest due to its low toxicity, high biodegradability, and peculiar reactivity . The large-scale production of DMC is carried out through clean processes, which include the direct insertion of CO2 into epoxides . This process allows the recycling of the carbon dioxide emitted during carbonate degradation . The major challenges associated with the conversion of CO2 to DMC are the low yields, low DMC selectivity, and thermodynamic limitations of reversible reactions with low equilibrium constants .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (CD3O)2CO .


Chemical Reactions Analysis

Dimethyl Carbonate (DMC) can undergo B Ac 2- or B Al 2-nucleophilic substitution to give, respectively, alkoxycarbonylation and alkylation reactions . The reaction kinetics of DMC and OH radicals were investigated behind reflected shock waves over the temperature range of 872–1295 K and at pressures near 1.5 atm .


Physical and Chemical Properties Analysis

This compound is a liquid with a molecular weight of 96.06 (atom % calculation) . It has a boiling point of 90 °C and a melting point of 2-4 °C . The density is 1.0±0.1 g/cm3 . It has a vapour pressure of 56.0±0.1 mmHg at 25°C .

Scientific Research Applications

Green Chemistry and Environmental Sustainability

Dimethyl carbonate (DMC) is recognized for its role in green chemistry, particularly in the sustainable valorization of renewables. It serves as an efficient methylating and methoxycarbonylating agent, transforming bio-based molecules and synthesizing biopolymers. Its use exemplifies green principles, combining renewable origin reactants with non-toxic DMC, offering a sustainable and eco-friendly approach in various chemical transformations (Fiorani, Perosa, & Selva, 2018).

Versatile Chemical Reactivity

DMC stands out as a versatile compound, offering an eco-friendly alternative for methylation and carbonylation processes. It's particularly notable for its selectivity in mono-C- and mono-N-methylation reactions, making it a safer and more environmentally benign reagent compared to traditional methods. Its production, being clean and non-toxic, further emphasizes its role as a green chemical (Tundo & Selva, 2002).

Chemical Upgrading of Biosourced Platform Chemicals

In the context of biosourced substrates, DMC is employed for methylation and carboxymethylation reactions, transforming various platform chemicals into value-added compounds. This application is significant in the context of renewable resources, offering a pathway to upgrade these materials in a sustainable manner (Selva, Perosa, Rodríguez‐Padrón, & Luque, 2019).

Eco-Friendly Synthesis from CO2 and Methanol

The green synthesis of DMC from CO2 and methanol presents an environmentally sustainable path. This method avoids the use of toxic materials and reduces production costs and risks, making it an eco-friendly alternative to traditional synthetic routes. The use of innovative catalysts and technologies like electro-assisted synthesis and membrane reactors in this process signifies progress towards more efficient and sustainable production methods (Raza, Ikram, Guo, Baiker, & Li, 2022).

Role as a Green Chemical

DMC's role as a green chemical is further highlighted by its classification in the greenest “recommended” bracket according to the solvent selection guide. Its use as an electrolyte in lithium rechargeable batteries and as a solvent in pharmaceutically relevant syntheses positions it as an environmentally benign chemical in various chemical and biotechnical processes (Pyo, Park, Chang, & Hatti-Kaul, 2017).

Safety and Hazards

Dimethyl-d6 carbonate is classified as a flammable liquid (Category 2), H225 . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . Contact with skin, eyes, and clothing should be avoided . It should not be ingested or inhaled .

Future Directions

The future directions of research on Dimethyl Carbonate (DMC) are focused on overcoming the technical challenges associated with its synthesis . This includes the development of novel catalysts with high yields and high selectivity . Additionally, the use of dehydrating agents for water removal from the reaction mixture is recommended .

Properties

IUPAC Name

bis(trideuteriomethyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c1-5-3(4)6-2/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJIGPNLZYLLBP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679845
Record name Bis[(~2~H_3_)methyl] carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108481-44-3
Record name Bis[(~2~H_3_)methyl] carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108481-44-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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